Ftalocianina de manganeso

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

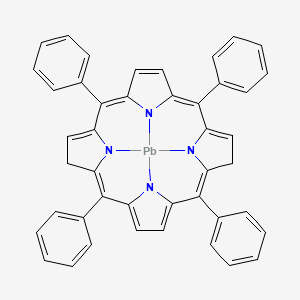

Manganese phthalocyanine is a coordination compound with the chemical formula C₃₂H₁₆MnN₈. It belongs to the family of metal phthalocyanines, which are known for their highly conjugated cyclic structures and central chelated metal ions. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Manganese phthalocyanine has a wide range of applications in scientific research, including:

Mecanismo De Acción

Manganese phthalocyanine (MnPc) is a compound of manganese and phthalocyanine, known for its high binding affinity and stability under moderate conditions .

Target of Action

MnPc primarily targets manganese due to its high binding affinity . This effect is crucial as phthalocyanines tightly bind manganese and stabilize it under moderate conditions . The strong donor power of phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .

Mode of Action

MnPc interacts with its targets, resulting in changes that are observable under harsh electrochemical water oxidation .

Biochemical Pathways

The biochemical pathways affected by MnPc involve the generation of free radicals, which inhibit the proliferation of cancer cells . The MnPc nano-assemblies exhibit shape-dependent peroxidase-like (POD-like) catalytic activities .

Pharmacokinetics

The assembly of mnpc had a water-dispersed nanostructure, which is conducive to accumulation at tumor sites through the enhanced permeability and retention effect (epr) .

Result of Action

The result of MnPc’s action is the generation of catalytic oxide particles, which are the true catalyst for water oxidation . In the context of anti-tumor therapy, MnPc effectively impedes the glucose supply to tumor cells and suppresses their energy metabolism .

Action Environment

The action of MnPc is influenced by environmental factors. For instance, the assembly showed higher catalytic activity only emerged under the acidic tumor-like microenvironment . This highly efficient microenvironmental response caused less damage to normal tissues in biomedical applications .

Análisis Bioquímico

Biochemical Properties

Manganese Phthalocyanine has been found to have high binding affinity, which is an important factor because it tightly binds manganese and stabilizes it under moderate conditions . The strong donor power of Manganese Phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .

Cellular Effects

Manganese Phthalocyanine has been shown to have peroxidase-like activity, generating free radicals and inhibiting the proliferation of cancer cells . This effect is due to the metal-N-C active center of Manganese Phthalocyanine .

Molecular Mechanism

The mechanism of action of Manganese Phthalocyanine is largely due to its ability to tightly bind manganese and stabilize it under moderate conditions . This strong binding affinity allows Manganese Phthalocyanine to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

Manganese Phthalocyanine, a known molecular complex showing good stability under moderate conditions, could not withstand water oxidation catalysis and ultimately is altered to form catalytic oxide particles . This suggests that the effects of Manganese Phthalocyanine may change over time in laboratory settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a manganese salt. The reaction typically occurs under high-temperature conditions, often exceeding 200°C, and requires a solvent such as quinoline or dimethylformamide (DMF). The process can be catalyzed by ammonium molybdate or other suitable catalysts .

Industrial Production Methods: In industrial settings, manganese phthalocyanine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified through recrystallization or chromatography techniques to remove impurities and achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Manganese phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strong donor power of the phthalocyanine ligand, which stabilizes the manganese ion in different oxidation states .

Common Reagents and Conditions:

Oxidation: Manganese phthalocyanine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often require an inert atmosphere to prevent oxidation.

Substitution: Substitution reactions involve replacing one or more peripheral groups on the phthalocyanine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce various substituted phthalocyanine derivatives .

Comparación Con Compuestos Similares

Manganese phthalocyanine can be compared with other metal phthalocyanines, such as those containing iron, cobalt, or copper. These compounds share similar structural features but differ in their reactivity and applications:

Iron Phthalocyanine: Known for its catalytic activity in oxidation reactions, particularly in the degradation of pollutants.

Cobalt Phthalocyanine: Used in electrocatalysis and as a catalyst in the oxygen reduction reaction.

Copper Phthalocyanine: Widely used as a pigment in the dye industry due to its vibrant blue color

Manganese phthalocyanine stands out for its unique combination of stability, reactivity, and versatility, making it suitable for a broad range of applications in chemistry, biology, medicine, and industry .

Propiedades

Número CAS |

14325-24-7 |

|---|---|

Fórmula molecular |

C32H16MnN8 |

Peso molecular |

567.5 g/mol |

Nombre IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) |

InChI |

InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

ICIFYHOILPYQKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.